![molecular formula C7H12ClNO B11717750 3'-Oxaspiro[azetidine-3,2'-bicyclo[3.1.0]hexane] hydrochloride](/img/structure/B11717750.png)
3'-Oxaspiro[azetidine-3,2'-bicyclo[3.1.0]hexane] hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-Oxaspiro[azetidine-3,2’-bicyclo[3.1.0]hexane] hydrochloride is a chemical compound with the molecular formula C7H11NO.ClH and a molecular weight of 161.63 g/mol . It is a spiro compound, characterized by a unique bicyclic structure that includes an azetidine ring fused to a bicyclo[3.1.0]hexane moiety. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Analyse Chemischer Reaktionen
3’-Oxaspiro[azetidine-3,2’-bicyclo[3.1.0]hexane] hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
3’-Oxaspiro[azetidine-3,2’-bicyclo[3.1.0]hexane] hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein binding.
Industry: It is utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3’-Oxaspiro[azetidine-3,2’-bicyclo[3.1.0]hexane] hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved can vary depending on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3’-Oxaspiro[azetidine-3,2’-bicyclo[3.1.0]hexane] hydrochloride include:
- Methyl 3’-oxaspiro[azetidine-3,2’-bicyclo[3.1.0]hexane]-5’-carboxylate 2,2,2-trifluoroacetate
- 3-Azaspiro[bicyclo[3.1.0]hexane-2,5-dione]
These compounds share structural similarities but differ in their functional groups and specific chemical properties. The uniqueness of 3’-Oxaspiro[azetidine-3,2’-bicyclo[3.1.0]hexane] hydrochloride lies in its specific spiro-fused structure and the presence of the hydrochloride salt, which can influence its solubility and reactivity.
Eigenschaften
Molekularformel |
C7H12ClNO |
---|---|
Molekulargewicht |
161.63 g/mol |
IUPAC-Name |
spiro[3-oxabicyclo[3.1.0]hexane-2,3'-azetidine];hydrochloride |
InChI |
InChI=1S/C7H11NO.ClH/c1-5-2-9-7(6(1)5)3-8-4-7;/h5-6,8H,1-4H2;1H |
InChI-Schlüssel |
BXRQSWLTYYWGNJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C1C3(CNC3)OC2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.